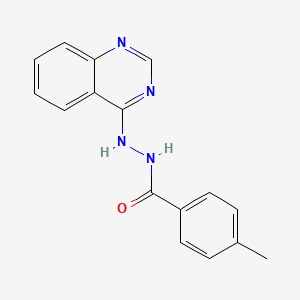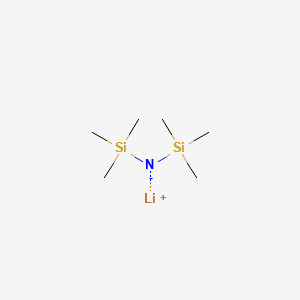
dPPA
描述
Synthesis Analysis
DPPA has been utilized in the facile and one-pot synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas. This process involves the formation of an azide, its rearrangement, and coupling with an amino component in a sequence of one-pot operations, incorporating urea linkages in sterically hindered peptides (Sureshbabu, Chennakrishnareddy, & Narendra, 2008).
Molecular Structure Analysis
This compound's molecular structure enables its reactivity as a nitrene source in cobalt-catalyzed aziridination, allowing the direct synthesis of N-phosphorus-substituted aziridines from alkenes with dinitrogen as the byproduct. This highlights this compound's capability in facilitating complex molecular transformations (Gao, Jones, Vyas, Harden, & Zhang, 2006).
Chemical Reactions and Properties
This compound has been employed in various chemical reactions, including the synthesis of ureas, N-acylureas, carbamates, and thiocarbamates. Its role as an azide donor in Curtius rearrangement showcases its versatility in synthesizing a wide range of organic compounds (Tiwari, Yadav, Singh, Agrahari, & Singh, 2021).
科学研究应用
材料科学中的 X 射线衍射峰轮廓分析 (DPPA):this compound 在表征材料(如金属和粉末)中的微观结构方面发挥着重要作用。它在确定位错密度和结构方面特别有效,与透射电子显微镜 (TEM) 观察结果具有良好的相关性。然而,当比较由 this compound 和 TEM 确定的微晶尺寸时,该技术显示出一些差异,这突出了在这个领域进行批判性审查的必要性 (Ungár, 2003)。
细菌转运系统中的 this compound:在微生物学领域,大肠杆菌中的 this compound 基因编码二肽转运蛋白。这种蛋白 this compound 对于转运二肽至关重要,并且独立于主要的脯氨酸转运系统发挥作用。this compound 的表达受环境因素的影响,例如氨基酸的存在,表明二肽转运能力的反应性调整 (Olson 等人,1991 年)。
聚氨酯离子聚合物中的膦酸基团:在化学中,this compound(1,2-二羟丙基膦酸)已被合成并用作聚氨酯离子聚合物合成中的扩链剂。使用各种光谱技术对这些离子聚合物和 this compound 本身进行表征,阐明了它们在材料科学中的潜在应用 (Kakati 等人,1991 年)。
N-功能化双(二芳基/二烷基膦基)胺型配体(this compound 型配体)的合成和应用:在催化和材料科学领域,已经探索了 this compound 型配体调节金属配合物性质和应用的能力。这些配体通过不同的 N-取代基,为从均相到非均相催化甚至材料科学的广泛应用提供了相当大的范围 (Fliedel 等人,2016 年)。
微生物生物技术中的卤代烷脱卤酶 (this compound):来自太平洋拟胞囊藻的卤代烷脱卤酶 this compound 因其在生物技术应用中的潜力而受到关注。它因对特定底物的偏好而引人注目,例如 1-溴丁烷,而不接受其他卤代化合物。它的三维结构和活性位点残基已得到详细说明,提供了对其酶促活性和底物特异性的见解 (Hesseler 等人,2011 年)。
作用机制
Target of Action
Diphenyl Phosphorazidate (dPPA) is a versatile synthetic reagent used in a variety of organic reactions . It is primarily targeted towards amines, forming corresponding phosphoramidates . In the context of pluripotent stem cells and cancer cells, DPPA2 and DPPA4 are key transcriptional regulators . They are highly and selectively expressed in stem cells but also found to be reactivated in cancer .
Mode of Action
This compound interacts with its targets through a variety of mechanisms. For instance, it reacts with amines to form phosphoramidates . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 play roles in priming the chromatin and maintaining developmental competency . They regulate both H3K4me3 and H3K27me3 at bivalent chromatin domains, and act to remodel chromatin and facilitate reprogramming of somatic cells to induced pluripotency .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to be effective in peptide synthesis and the Curtius reaction . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 have roles in regulating both H3K4me3 and H3K27me3 at bivalent chromatin domains . They also play a role in the transition between pluripotency and differentiation .
Pharmacokinetics (ADME Properties)
These properties are crucial in determining the bioavailability and efficacy of a compound
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In organic synthesis, it facilitates a variety of reactions . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 contribute to the regulation of chromatin states and the transition between pluripotency and differentiation .
安全和危害
未来方向
There are several papers and resources available that discuss the future directions and applications of DPPA. For instance, the Department of Political and Peacebuilding Affairs (this compound) has developed a strategic plan for 2023-2026, which outlines how this compound will contribute to lessening tensions and changing the trajectory of conflicts over the future . More research and studies are needed to explore the full potential and applications of this compound in various fields.
生化分析
Biochemical Properties
Diphenyl phosphorazidate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with carboxylic acids, leading to the formation of urethanes or amides . The compound undergoes pseudohalogen replacement of the azido group when treated with nucleophilic reagents such as ammonia and various amines . These interactions are essential for its function as a reagent in organic synthesis.
Cellular Effects
Diphenyl phosphorazidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides, which are vital for numerous cellular functions . The compound’s ability to interact with carboxylic acids and form urethanes or amides can impact cellular metabolism and gene expression.
Molecular Mechanism
The mechanism of action of diphenyl phosphorazidate involves its interaction with carboxylic acids, leading to the formation of urethanes or amides . This reaction is facilitated by the compound’s ability to undergo pseudohalogen replacement of the azido group. The binding interactions with carboxylic acids and nucleophilic reagents are crucial for its function in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl phosphorazidate can change over time. The compound’s stability and degradation are essential factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of diphenyl phosphorazidate is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of diphenyl phosphorazidate vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
Diphenyl phosphorazidate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of peptides highlights its importance in metabolic flux and metabolite levels . The compound’s interactions with carboxylic acids and nucleophilic reagents are crucial for its function in these pathways.
Transport and Distribution
Within cells and tissues, diphenyl phosphorazidate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its function in biochemical reactions . The compound’s distribution within cells is crucial for its effectiveness.
Subcellular Localization
Diphenyl phosphorazidate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its use in biochemical reactions.
属性
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVHSNRBPAIPU-XMOZQXTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969948 | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54662-30-5 | |
| Record name | 12-Deoxyphorbol 13-phenylacetate 20-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbolphenylacetate-20-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054662305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of the dipeptide-binding protein DppA?
A1: this compound is a periplasmic protein crucial for dipeptide uptake in bacteria, particularly marine species like Pseudoalteromonas sp. SM9913. [, ] It acts as the substrate-binding component of the dipeptide permease (Dpp) ABC transporter, essentially dictating the transporter's substrate specificity. [, , ]
Q2: How does this compound interact with dipeptides and what are the downstream effects?
A2: this compound binds dipeptides through a multispecific mechanism. Structural studies using Pseudoalteromonas sp. SM9913 this compound (Psthis compound) revealed that dipeptides bind within a specific cleft in the protein. [, ] The binding involves interactions between the dipeptide backbone and Psthis compound, particularly ionic interactions anchoring the N and C termini. Hydrophobic interactions further stabilize the binding of hydrophobic dipeptides. [] Importantly, a lysine residue at position 457 (Lys457) in Psthis compound is crucial for binding dipeptides containing glutamic acid or glutamine at their C-terminus. [] Once bound, the dipeptide-DppA complex interacts with the membrane-bound DppBCDF transporter, allowing the dipeptide to be transported into the cytoplasm. []
Q3: How does the structure of this compound contribute to its function?
A3: this compound exhibits a two-conformation mechanism, transitioning between an "open" and "closed" state upon dipeptide binding. [, ] This conformational change is thought to be important for both high-affinity binding and the subsequent interaction with the DppBCDF transporter. Domains III and I-2α, located at the entrance of the binding cleft, are critical for the cold adaptation of Psthis compound, allowing high-affinity dipeptide binding at low temperatures found in the deep sea. []
Q4: Can you elaborate on the substrate specificity of this compound in different bacteria?
A4: While this compound generally exhibits broad substrate specificity for dipeptides, subtle differences exist between species. For instance, Escherichia coli this compound (Ecthis compound) shows highest ligand-binding affinity at 35°C, while Psthis compound prefers lower temperatures. [] Pseudomonas aeruginosa possesses five this compound homologs (DppA1-A5), each showing nuanced dipeptide preferences. [] For example, DppA2 displays remarkable flexibility in substrate recognition, while DppA1 and DppA3 preferentially bind the toxic tripeptide, phaseolotoxin. []
Q5: Is there any link between this compound and bacterial resistance?
A5: While not directly implicated in antibiotic resistance, this compound in Bacillus subtilis plays a role in peptidoglycan metabolism by specifically acting on D-amino acid-containing dipeptides like D-Ala-D-Ala and D-Ala-Gly-Gly. [] Understanding its mechanism might offer insights into novel antibacterial targets.
Q6: What are the implications of a histidine residue (H115) replacing the catalytic glutamate (E151) in the active site of Bacillus subtilis this compound?
A6: This substitution is significant as it suggests an alternate mechanism for the general acid/base catalysis during peptide hydrolysis. [] Kinetic and structural studies using an E151H mutant of Aeromonas proteolytica aminopeptidase (AAP), structurally similar to this compound, confirmed that a histidine can indeed function as a general acid/base in this context. []
Q7: How is diphenyl phosphite (DPP) used in material science?
A7: Diphenyl phosphite (DPP) derivatives, like diphenylphosphinic chloride (DPP-Cl), can functionalize aminated multiwalled carbon nanotubes (A-MWCNT). [] This functionalization enhances the dispersion and interfacial interactions of carbon nanotubes within a polystyrene (PS) matrix, leading to improved thermal stability, glass transition temperature, and tensile strength of the resulting nanocomposites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
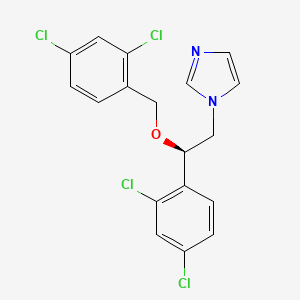
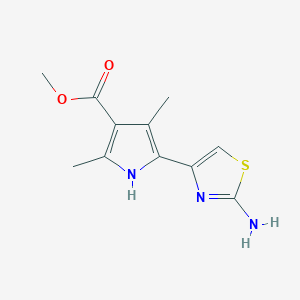
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)
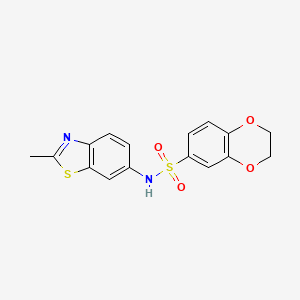
![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
